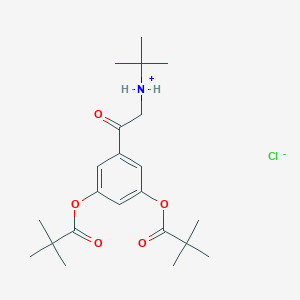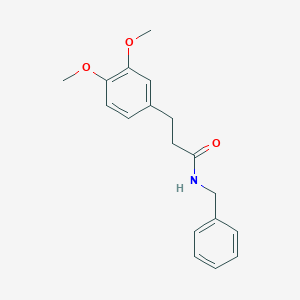
Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar polysubstituted pyridines involves intricate reactions that result in nearly planar structures. These reactions often include steps that stabilize the molecule through intermolecular interactions such as C-H…O, C-H…F, and C-H…π interactions. One notable method for synthesizing related compounds involves domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and other specific substrates, serving as a scaffold for further functionalization (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate often reveals nearly planar configurations stabilized by various intermolecular interactions. These structures do not exhibit significant aryl-aryl or π-π interactions, indicating the importance of hydrogen bonding and halogen interactions in stabilizing the molecular conformation (Suresh et al., 2007).
Applications De Recherche Scientifique
Molecular Structure and Supramolecular Aggregation
The polysubstituted pyridines, including compounds closely related to Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate, exhibit interesting molecular structures with nearly planar configurations. These structures are stabilized by various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions, which are crucial for supramolecular aggregation. Such molecular interactions and aggregations can be foundational in the development of new materials and have implications in various fields of chemistry and material science (Suresh et al., 2007).
Scaffold for Synthesis of Functionalised Compounds
Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate serves as a convenient scaffold for the synthesis of highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This versatility is fundamental in synthetic chemistry for the creation of various compounds that could have potential applications in pharmaceuticals, agriculture, and material science (Ruano, Fajardo & Martín, 2005).
Synthesis of Complexes and Investigation of Fluorescence Properties
Derivatives of Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate have been used to coordinate with lanthanides like Tb(III) and Eu(III) to form complexes. The fluorescence properties of these complexes have been investigated, revealing that certain substituents can weaken the fluorescence intensity of the lanthanide complexes. Such studies are valuable in the field of optical materials and could have applications in sensors, imaging, and lighting (Rui-ren et al., 2006).
Propriétés
IUPAC Name |
methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3/c1-11(2)18-15(10-23)16(13-6-8-14(21)9-7-13)17(20(24)25-5)19(22-18)12(3)4/h6-9,11-12,23H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFDDQJLQHAQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621422 | |
| Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
CAS RN |
202859-11-8 | |
| Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)





